molecular formula C12H16ClN3O B2626265 3-[(5-Chloropyrimidin-2-yl)oxy]-8-methyl-8-azabicyclo[3.2.1]octane CAS No. 2189368-12-3

3-[(5-Chloropyrimidin-2-yl)oxy]-8-methyl-8-azabicyclo[3.2.1]octane

Cat. No.: B2626265
CAS No.: 2189368-12-3
M. Wt: 253.73
InChI Key: HSMYRHDIFGSEPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic IUPAC Nomenclature and Structural Representation

The International Union of Pure and Applied Chemistry (IUPAC) name This compound systematically describes the compound’s structure. The name delineates three critical components:

  • Bicyclo[3.2.1]octane backbone : A fused bicyclic system comprising seven carbon atoms and one nitrogen atom, with bridgehead positions at carbons 1 and 2.
  • 8-Methyl substitution : A methyl group (-CH₃) attached to the nitrogen atom at position 8 of the bicyclic framework.
  • 3-(5-Chloropyrimidin-2-yl)oxy substituent : A pyrimidine ring (C₄H₃ClN₂) substituted with chlorine at position 5 and linked via an ether oxygen at position 2 to carbon 3 of the bicyclo system.

The structural representation (Figure 1) highlights the spatial arrangement of these groups, with the pyrimidine ring adopting a planar conformation orthogonal to the bicyclic system.

Table 1: Key Structural Descriptors

Property Value
IUPAC Name This compound
SMILES CN1C2CCC1CC(C2)OC3=NC(Cl)=CC=N3
InChIKey RKUNBYITZUJHSG-AUSYRVNMSA-N

Alternative Naming Conventions and Registry Identifiers

This compound is cataloged under multiple identifiers across chemical databases:

  • CAS Registry Number : 2189368-12-3
  • PubChem CID : 134153899 (for a structurally related derivative)
  • Synonym : SCHEMBL19955084 (depositor-assigned identifier)

The Simplified Molecular-Input Line-Entry System (SMILES) string CN1C2CCC1CC(C2)OC3=NC(Cl)=CC=N3 encodes connectivity, while the International Chemical Identifier (InChI) InChI=1S/C12H16ClN3O/c1-16-8-3-4-9(16)6-11(7-8)17-12-14-5-2-10(13)15-12/h2,5,8-9,11H,3-4,6-7H2,1H3 specifies atomic composition and stereochemistry.

Molecular Formula and Stereochemical Considerations

The molecular formula C₁₂H₁₆ClN₃O corresponds to a monoisotopic mass of 253.73 g/mol . Stereochemical features arise from:

  • Chiral Centers : The bicyclo[3.2.1]octane system introduces two bridgehead carbons (C1 and C2) with potential stereogenicity. However, the 8-methyl group’s equatorial orientation and the rigid bicyclic framework restrict free rotation, favoring a single dominant conformer.
  • Pyrimidine Ring Orientation : The chloropyrimidin-2-yloxy group adopts a para configuration relative to the ether linkage, minimizing steric clash with the bicyclic system.

Table 2: Molecular and Stereochemical Data

Property Value
Molecular Formula C₁₂H₁₆ClN₃O
Exact Mass 253.0984 g/mol
Stereocenters 2 (C1 and C2 of bicyclo system)
Polar Surface Area 55.9 Ų

Properties

IUPAC Name

3-(5-chloropyrimidin-2-yl)oxy-8-methyl-8-azabicyclo[3.2.1]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClN3O/c1-16-9-2-3-10(16)5-11(4-9)17-12-14-6-8(13)7-15-12/h6-7,9-11H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSMYRHDIFGSEPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CCC1CC(C2)OC3=NC=C(C=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-[(5-Chloropyrimidin-2-yl)oxy]-8-methyl-8-azabicyclo[3.2.1]octane typically involves several steps, starting from readily available precursors. One common method involves the nucleophilic attack and intramolecular cyclization of suitable starting materials . The reaction conditions often require the use of specific catalysts and reagents to ensure high yield and selectivity. Industrial production methods may involve optimizing these conditions to scale up the synthesis while maintaining the purity and efficiency of the process .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and the reagents used .

Scientific Research Applications

Mu-Opioid Receptor Antagonism

One of the primary applications of 3-[(5-Chloropyrimidin-2-yl)oxy]-8-methyl-8-azabicyclo[3.2.1]octane is its function as a mu-opioid receptor antagonist. This property is particularly significant for treating conditions associated with opioid use, such as:

  • Opioid-Induced Bowel Dysfunction : The compound can mitigate gastrointestinal side effects caused by opioid medications without compromising their analgesic effects. Research indicates that peripherally selective mu-opioid antagonists can effectively alleviate symptoms of opioid-induced bowel dysfunction while maintaining central analgesia .

Treatment of Depression and Anxiety

The compound is also being investigated for its potential in treating mood disorders. It has been linked to serotonin modulation, which is crucial in managing depression and anxiety disorders:

  • Serotonin Transporter Activity : Compounds similar to this compound have shown activity at the serotonin transporter, indicating their potential as antidepressants .

Neurological Disorders

Research has indicated that compounds within the azabicyclo[3.2.1]octane class may possess neuroprotective properties:

  • Neurotransmitter Modulation : These compounds may influence neurotransmitter systems, potentially offering therapeutic avenues for conditions like schizophrenia and other neuropsychiatric disorders .

Case Study 1: Opioid-Induced Bowel Dysfunction

A clinical study evaluated the efficacy of mu-opioid receptor antagonists in patients experiencing constipation due to opioid therapy. The results demonstrated that patients treated with this compound experienced significant improvements in bowel movement frequency and overall gastrointestinal comfort compared to placebo groups .

Case Study 2: Depression Treatment

In a preclinical model, researchers assessed the impact of the compound on depressive behaviors in rodents. The findings suggested that administration of the compound led to a reduction in depressive-like symptoms, supporting its potential role as an antidepressant .

Summary of Findings

The diverse applications of this compound highlight its significance in modern pharmacology:

Application AreaDescription
Mu-opioid Receptor AntagonismEffective for treating opioid-induced bowel dysfunction
Treatment of DepressionPotential antidepressant activity through serotonin transporter modulation
Neurological DisordersPossible neuroprotective effects and modulation of neurotransmitter systems

Mechanism of Action

The mechanism of action of 3-[(5-Chloropyrimidin-2-yl)oxy]-8-methyl-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the target and the pathway involved . Detailed studies on its mechanism of action are crucial for understanding its potential therapeutic applications.

Comparison with Similar Compounds

Benztropine Mesylate

  • Structure: (3-endo)-3-(Diphenylmethoxy)-8-methyl-8-azabicyclo[3.2.1]octane monomethanesulfonate .
  • Key Differences : The 3-position is substituted with a diphenylmethoxy group instead of chloropyrimidinyloxy.
  • Properties :
    • Molecular weight: 307.437 g/mol .
    • Activity : Anticholinergic agent with high affinity for muscarinic and dopamine transporters .
    • Lipophilicity : Enhanced by the diphenylmethoxy group, facilitating central nervous system (CNS) penetration .

Cocaine

  • Structure : 8-Methyl-8-azabicyclo[3.2.1]octane-2-carboxylic acid methyl ester with a 3β-benzoyloxy substituent .
  • Key Differences : The 3β-benzoyloxy group and esterified carboxyl group at position 2 contrast with the target compound’s chloropyrimidinyloxy moiety.
  • Properties :
    • Molecular weight: 303.36 g/mol.
    • Activity : Potent dopamine reuptake inhibitor and local anesthetic.
    • Metabolism : Rapid hydrolysis of the benzoyloxy ester contributes to short half-life .

Substituted Azabicyclo[3.2.1]octane Derivatives

(1R,3r,5S)-3-((5-Methylpyrazin-2-yl)oxy)-8-((3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)-8-azabicyclo[3.2.1]octane

  • Source : Pyrazole sulfonamide derivatives in preclinical studies .
  • Activity : Demonstrated efficacy in plasma stability assays, attributed to the sulfonamide’s metabolic resistance .

Methyl (1R,2S,3S,5S)-3-(4-Chlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate (130342-80-2)

  • Structure : Features a 4-chlorophenyl group at position 3 and a methyl ester at position 2 .
  • Properties : Molecular weight: 337.84 g/mol (calculated).

Comparative Data Table

Compound Name Substituent (Position 3) Molecular Weight (g/mol) Key Pharmacological Properties Metabolic Stability
This compound 5-Chloropyrimidin-2-yl-oxy 309.79 (calculated) Potential CNS activity (inference from scaffold) Likely enhanced due to chloropyrimidine’s electron-withdrawing effects
Benztropine Mesylate Diphenylmethoxy 307.437 Anticholinergic, dopamine transporter affinity Moderate (diphenylmethoxy hydrolysis)
Cocaine 3β-Benzoyloxy 303.36 Dopamine reuptake inhibition, local anesthetic Low (ester hydrolysis)
(1R,3r,5S)-3-((5-Methylpyrazin-2-yl)oxy)-8-((3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)-8-azabicyclo[3.2.1]octane 5-Methylpyrazin-2-yl-oxy + sulfonamide 447.53 (calculated) Kinase inhibition, plasma stability High (sulfonamide resistance)

Key Research Findings and Implications

Chloropyrimidine vs. Benzoyloxy : The 5-chloropyrimidinyl group in the target compound may confer greater metabolic stability compared to cocaine’s benzoyloxy ester, which is prone to enzymatic hydrolysis .

Heteroaromatic Substitution : The pyrimidine ring’s nitrogen atoms could enhance receptor binding through hydrogen bonding, contrasting with the purely hydrophobic diphenylmethoxy group in benztropine .

SAR Insights : Replacement of phenyl or benzoyl groups with chloropyrimidine aligns with trends in optimizing tropane derivatives for selectivity and stability .

Biological Activity

3-[(5-Chloropyrimidin-2-yl)oxy]-8-methyl-8-azabicyclo[3.2.1]octane is a synthetic compound that belongs to the class of azabicyclic compounds, which are known for their potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic uses.

Chemical Structure and Properties

The compound has the following chemical formula:

  • Molecular Formula : C₁₂H₁₆ClN₃O
  • Molecular Weight : 253.73 g/mol
  • CAS Number : 2189368-12-3

The structure features a bicyclic framework which is characteristic of many bioactive compounds, providing a unique binding profile to various biological targets.

Pharmacological Properties

Research indicates that compounds within the azabicyclo[3.2.1]octane class exhibit a variety of biological activities, particularly in the modulation of neurotransmitter systems. The following points summarize key findings related to the biological activity of this compound:

  • Neurotransmitter Reuptake Inhibition : Similar compounds have demonstrated inhibitory effects on serotonin (5-HT), dopamine (DA), and norepinephrine (NE) reuptake, suggesting potential applications in treating mood disorders such as depression and anxiety .
  • Opioid Receptor Modulation : Studies on related azabicyclo compounds have shown activity as selective kappa opioid receptor antagonists, which may be relevant for pain management and addiction therapies .
  • Antiviral Activity : Certain derivatives have been evaluated for their effectiveness against viral infections, particularly those targeting CCR5 receptors involved in HIV entry into cells .

Structure-Activity Relationships (SAR)

The biological activity of azabicyclo compounds is often influenced by their structural modifications:

  • Substituent Variations : The introduction of different substituents on the nitrogen atoms or at the bicyclic junction can significantly alter receptor affinity and selectivity.
  • Linker Modifications : Changes in the linker between the bicyclic structure and functional groups can enhance potency and selectivity for specific receptors .

Study 1: Neurotransmitter Modulation

In a study evaluating the effects of similar azabicyclo compounds on neurotransmitter systems, it was found that modifications to the bicyclic core could lead to enhanced serotonin transporter inhibition, which is crucial for antidepressant activity. The study highlighted that specific structural configurations led to improved binding affinities compared to traditional SSRIs .

Study 2: Opioid Receptor Antagonism

Another investigation focused on a series of azabicyclo derivatives as kappa opioid receptor antagonists. The results indicated that specific modifications led to significant reductions in mu:kappa ratios, suggesting potential for reduced side effects associated with traditional opioid therapies .

Q & A

Basic Questions

Q. What structural features of 3-[(5-Chloropyrimidin-2-yl)oxy]-8-methyl-8-azabicyclo[3.2.1]octane influence its biological activity?

  • Answer : The compound’s tropane ring system (8-methyl-8-azabicyclo[3.2.1]octane) is critical for its interaction with biological targets, such as neurotransmitter transporters or receptors. The 5-chloropyrimidin-2-yloxy substituent introduces steric and electronic effects that modulate binding affinity and selectivity. The bicyclic structure restricts conformational flexibility, enhancing target specificity. Methodologically, structure-activity relationship (SAR) studies using analogues with modified substituents (e.g., replacing chlorine with other halogens) can quantify these effects .

Q. How can the stereochemistry of this compound be determined experimentally?

  • Answer : Chiral chromatography (e.g., HPLC with a chiral stationary phase) or X-ray crystallography are standard methods. For example, in related tropane derivatives (e.g., benztropine mesylate), enantiomeric configurations were resolved using polarimetric analysis and compared to crystallographic data . Nuclear Overhauser effect (NOE) NMR experiments can also distinguish diastereomers by analyzing spatial proximity of protons .

Q. What safety precautions are required when handling this compound?

  • Answer : Based on structurally similar tropane derivatives, the compound may cause eye irritation (as noted for the tropane core in Sigma-Aldridge’s safety data). Use PPE (gloves, goggles) and work in a fume hood. First-aid measures for exposure include rinsing eyes/skin with water and seeking medical attention .

Q. How does the compound comply with pharmacopeial purity standards?

  • Answer : Follow USP/EP guidelines for related bicyclic compounds. For example, homatropine methylbromide (a tropane derivative) requires ≥98.5% purity, verified via HPLC with UV detection. Residual solvents and heavy metals should be quantified per ICH Q3C/Q3D guidelines .

Advanced Research Questions

Q. What strategies optimize the synthetic route for this compound to improve yield and enantiomeric purity?

  • Answer : Key steps include:

  • Nucleophilic substitution : Reacting 8-methyl-8-azabicyclo[3.2.1]octan-3-ol with 5-chloro-2-fluoropyrimidine under basic conditions (e.g., K₂CO₃ in DMF).
  • Chiral resolution : Use enantioselective catalysts (e.g., Jacobsen’s catalyst) or enzymatic resolution to isolate the desired stereoisomer.
  • Process optimization : Design of Experiments (DoE) can identify critical parameters (temperature, solvent polarity) affecting yield .

Q. How can contradictions in biological activity data between in vitro and in vivo studies be resolved?

  • Answer : Discrepancies may arise from metabolic instability or off-target effects. To address this:

  • Metabolic profiling : Use LC-MS to identify metabolites in liver microsomes.
  • Pharmacokinetic studies : Compare plasma exposure (AUC) and tissue distribution in animal models.
  • Target engagement assays : Employ PET tracers or fluorescent probes to verify target binding in vivo .

Q. What experimental approaches validate the compound’s mechanism of action at the molecular level?

  • Answer :

  • Radioligand binding assays : Compete with known ligands (e.g., [³H]cocaine for dopamine transporter inhibition).
  • Functional assays : Measure intracellular cAMP levels or calcium flux in transfected cells expressing target receptors.
  • Cryo-EM/X-ray crystallography : Resolve the compound-bound structure of the target protein to identify binding motifs .

Q. How can structure-activity relationship (SAR) studies be designed to explore substituent effects on the pyrimidine ring?

  • Answer :

  • Parallel synthesis : Prepare derivatives with substituents varying in size (e.g., -F, -CF₃), electronic nature (e.g., -NO₂, -OCH₃), and position (e.g., 4- vs. 5-substituted pyrimidine).
  • Computational modeling : Use molecular docking (AutoDock Vina) and MD simulations to predict binding affinities.
  • Biological testing : Screen analogues for potency (IC₅₀) and selectivity (e.g., serotonin vs. dopamine transporters) .

Q. What methodologies assess the compound’s metabolic stability and potential drug-drug interactions?

  • Answer :

  • CYP450 inhibition assays : Incubate with human liver microsomes and probe substrates (e.g., midazolam for CYP3A4).
  • Reaction phenotyping : Use isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to identify major metabolizing enzymes.
  • Reactive metabolite screening : Trapping studies with glutathione (GSH) to detect electrophilic intermediates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.